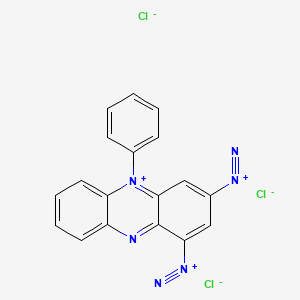
1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride is a complex organic compound known for its unique structural and chemical properties. This compound is characterized by the presence of diazonium groups and a phenylphenazin-5-ium core, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride typically involves the diazotization of aniline derivatives followed by coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the diazonium groups to amines.
Substitution: The diazonium groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Scientific Research Applications
1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is employed in the manufacture of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride involves its interaction with various molecular targets. The diazonium groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Known for its catalytic properties in organic synthesis.
Tertiary phosphines: Widely used in transition metal catalysis and organocatalysis.
Uniqueness
1,3-Bis(diazonio)-5-phenylphenazin-5-ium trichloride stands out due to its dual diazonium groups and phenylphenazin-5-ium core, which confer unique reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
61489-39-2 |
|---|---|
Molecular Formula |
C18H11Cl3N6 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
5-phenylphenazin-5-ium-1,3-didiazonium;trichloride |
InChI |
InChI=1S/C18H11N6.3ClH/c19-22-12-10-15(23-20)18-17(11-12)24(13-6-2-1-3-7-13)16-9-5-4-8-14(16)21-18;;;/h1-11H;3*1H/q+3;;;/p-3 |
InChI Key |
NNNNSOPYMVPXGG-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C=C(C3=NC4=CC=CC=C42)[N+]#N)[N+]#N.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















